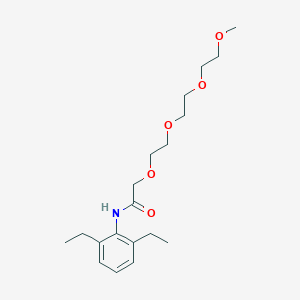
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with diethyl groups and a tetraoxatridecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide typically involves the reaction of 2,6-diethylaniline with a suitable acylating agent to form the corresponding amide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted phenyl compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism by which N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may stabilize neuronal membranes by inhibiting ionic fluxes, similar to the action of local anesthetics .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Diethylphenyl)-2-chloroacetamide
- 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Quinolone-8-Carboxamide
Uniqueness
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide is unique due to its tetraoxatridecanamide chain, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62593-62-8 |
|---|---|
Molecular Formula |
C19H31NO5 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C19H31NO5/c1-4-16-7-6-8-17(5-2)19(16)20-18(21)15-25-14-13-24-12-11-23-10-9-22-3/h6-8H,4-5,9-15H2,1-3H3,(H,20,21) |
InChI Key |
OUXQMPQQTONIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















